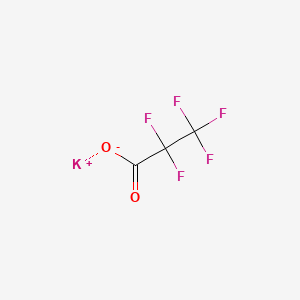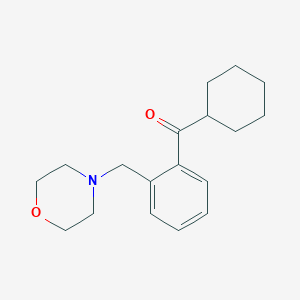
Cyclobutyl 3,4-dichlorophenyl ketone
Descripción general
Descripción
Cyclobutyl 3,4-dichlorophenyl ketone (CPDK) is an organic compound belonging to the class of cyclobutyl ketones. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 95°C. It is insoluble in water and soluble in common organic solvents such as ethanol and acetone. CPDK has been widely studied for its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Synthesis of Insecticides : One study discusses the synthesis of 4-chlorophenyl cyclopropyl ketone, an intermediate in the production of the insecticide flucycloxuron. This synthesis involves acylation and cyclization processes, highlighting the relevance of cycloalkyl phenyl ketones in the synthesis of agrochemicals (Gao Xue-yan, 2011).
Photochemical Studies : Another study explores the solid-state photochemistry of α-cycloalkyl-p-chloroacetophenone derivatives, including cyclobutyl derivatives. This research provides insights into the type II photochemical reactions of these compounds and their potential applications in developing photo-responsive materials (J. Scheffer, J. Trotter, Nalamasu Omkaram, S. V. Evans, S. Ariel, 1986).
Synthetic Applications : The synthesis and rearrangement of cyclobutyl methanol, which is related to cyclobutyl ketones, demonstrates the utility of these compounds in synthetic organic chemistry. This study outlines a pathway to (±)-cerapicol, showcasing the versatility of cyclobutyl-containing compounds in complex molecule synthesis (Nizar El-Hachach, M. Fischbach, R. Gerke, L. Fitjer, 1999).
Mechanistic Insights and Novel Reactions
Ring Opening and Cycloaddition Reactions : Research on donor-acceptor cyclopropanes treated with iodobenzene dichloride, leading to ring-opened products, provides fundamental insights into the reactivity of strained ring systems, which is relevant for understanding the behavior of cyclobutyl derivatives (L. K. B. Garve, Philip Barkawitz, P. Jones, D. Werz, 2014).
Deoxygenation and Ketone Synthesis : A study on the deoxygenative synthesis of ketones from aromatic carboxylic acids and alkenes provides a novel approach to ketone formation, relevant for the synthesis of compounds like cyclobutyl 3,4-dichlorophenyl ketone (Muliang Zhang, J. Xie, Chengjian Zhu, 2018).
Propiedades
IUPAC Name |
cyclobutyl-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXVLJAVZHYAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642549 | |
| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-21-4 | |
| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine](/img/structure/B1604020.png)
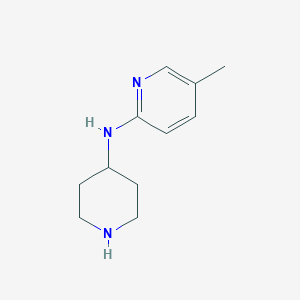
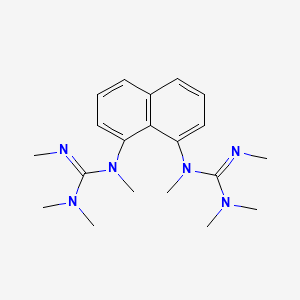


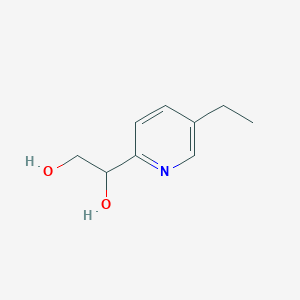
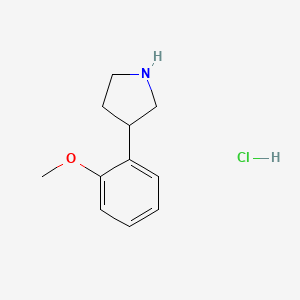
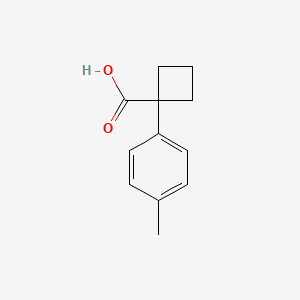

![6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1604034.png)
![5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1604035.png)
